molecular formula C11H21N3O B7872910 [1,3'-Bipiperidine]-4-carboxamide

[1,3'-Bipiperidine]-4-carboxamide

Cat. No.: B7872910
M. Wt: 211.30 g/mol
InChI Key: HXTJNQBGDPALDF-UHFFFAOYSA-N
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Description

[1,3'-Bipiperidine]-4-carboxamide, with the CAS Number 2098087-80-8 for its dihydrochloride salt, is a specialized organic compound that serves as a valuable chemical intermediate and building block in biomedical research and drug discovery . This complex small molecule features a bipiperidine scaffold, a structure of significant interest in medicinal chemistry due to its potential for diverse receptor interactions . The compound is supplied as the dihydrochloride salt to enhance its stability and solubility in various experimental conditions. Researchers utilize this chemical in the solid-phase synthesis of complex molecules, including peptides, where it can be incorporated as a backbone component or a side-chain modifier . Its structure, characterized by the formula C11H21N3O, makes it a versatile precursor for developing novel pharmacologically active compounds . The piperidine core is a known pharmacophore, and derivatives have been investigated for a range of biological activities, positioning this carboxamide as a key starting material for exploring new chemical spaces . It is available for purchase from chemical suppliers specializing in research-grade materials . This product is intended for laboratory research purposes only and is not approved for use in diagnostics, therapeutics, or any form of human consumption. Researchers should consult the safety data sheet (SDS) and handle this compound using appropriate personal protective equipment.

Properties

IUPAC Name

1-piperidin-3-ylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O/c12-11(15)9-3-6-14(7-4-9)10-2-1-5-13-8-10/h9-10,13H,1-8H2,(H2,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXTJNQBGDPALDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N2CCC(CC2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Piperidine Ring

The synthesis begins with the preparation of substituted piperidine intermediates. A common method involves cyclocondensation reactions using glutaraldehyde and primary amines under acidic or basic conditions. For example, reaction of 4-aminopiperidine with glutaraldehyde in ethanol at 60°C yields a piperidine derivative with a free amine group.

Key Reaction Conditions:

  • Solvent: Ethanol or tetrahydrofuran (THF)

  • Temperature: 60–80°C

  • Catalyst: Hydrochloric acid or sodium hydroxide

  • Reaction Time: 12–24 hours

This step achieves moderate yields (50–70%) and requires purification via recrystallization or column chromatography.

Coupling Reaction to Form the Bipiperidine Core

The bipiperidine scaffold is assembled via a coupling reaction between two piperidine units. A nucleophilic substitution reaction is employed, where one piperidine acts as a nucleophile attacking a halogenated or sulfonated counterpart. For instance, 4-chloropiperidine reacts with a secondary piperidine amine in dimethylformamide (DMF) at 100°C.

Representative Reaction:

4-Chloropiperidine+Piperidine-4-amineDMF, 100°C[1,3’-Bipiperidine]+HCl\text{4-Chloropiperidine} + \text{Piperidine-4-amine} \xrightarrow{\text{DMF, 100°C}} \text{[1,3'-Bipiperidine]} + \text{HCl}

Optimization Insights:

  • Solvent: Polar aprotic solvents (e.g., DMF, dimethylacetamide) enhance reactivity.

  • Base: Triethylamine or potassium carbonate neutralizes HCl, driving the reaction forward.

  • Yield: 65–80% after aqueous workup and solvent evaporation.

Introduction of the Carboxamide Functional Group

The carboxamide group is introduced via amidation of the bipiperidine intermediate. This involves reacting the amine-functionalized bipiperidine with a carboxylic acid derivative, such as an acyl chloride or anhydride. For example, treatment with chloroacetyl chloride in dichloromethane (DCM) at 0–5°C, followed by hydrolysis, yields the carboxamide.

Critical Parameters:

  • Reagent: Acetyl chloride, propionyl chloride, or benzoyl chloride.

  • Temperature: Low temperatures (0–5°C) prevent side reactions.

  • Workup: Hydrolysis with aqueous sodium bicarbonate removes excess acid.

Final Purification and Characterization

The crude product is purified via recrystallization or high-performance liquid chromatography (HPLC). The dihydrochloride salt form is obtained by treating the free base with hydrochloric acid in methanol. Characterization employs nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis.

Spectroscopic Data:

  • 1^1H NMR (400 MHz, D2_2O): δ 3.2–3.5 (m, 8H, piperidine-H), 2.8–3.0 (m, 4H), 1.6–1.8 (m, 8H).

  • MS (ESI): m/z 211.3 [M+H]+^+.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Reaction yields are highly solvent-dependent. Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while elevated temperatures (80–100°C) accelerate coupling reactions. Conversely, amidation steps require low temperatures to minimize decomposition.

Table 1: Solvent Optimization for Bipiperidine Coupling

SolventTemperature (°C)Yield (%)
DMF10078
THF6562
Ethanol8045

Catalytic and Stoichiometric Considerations

Base selection significantly impacts coupling efficiency. Triethylamine outperforms weaker bases like sodium bicarbonate due to its superior HCl scavenging capacity. Stoichiometric excess (1.2–1.5 equivalents) of the nucleophilic piperidine ensures complete conversion.

Industrial-Scale Production Considerations

Scaling up the synthesis necessitates continuous flow reactors for bipiperidine coupling to enhance heat transfer and mixing. Automated systems monitor pH and temperature in real-time, ensuring consistent product quality. Industrial protocols report yields exceeding 85% with >99% purity via HPLC.

Comparative Analysis of Synthetic Routes

While the above method dominates industrial production, alternative routes include:

  • Reductive Amination: Using ketones and amines with sodium cyanoborohydride.

  • Enzymatic Catalysis: Lipase-mediated amidation for enantioselective synthesis.

These methods remain experimental but offer potential for greener chemistry.

Data Tables

Table 2: Characterization Data for [1,3'-Bipiperidine]-4-carboxamide Dihydrochloride

PropertyValue
Molecular FormulaC11_{11}H21_{21}N3_3O·2HCl
Molecular Weight301.4 g/mol
Melting Point129–132°C
HPLC Purity>99% (C18 column, MeOH:H2_2O)
pKa\text{pKa} (Predicted)16.23 ± 0.20

Chemical Reactions Analysis

Types of Reactions: [1,3'-Bipiperidine]-4-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound, depending on the specific reagents and conditions used.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Drug Development : [1,3'-Bipiperidine]-4-carboxamide is investigated as a precursor for potential therapeutic agents targeting various diseases. Its ability to interact with biological targets makes it a valuable candidate for drug formulation.
  • Antimicrobial Activity : Research indicates its efficacy against pathogens such as Mycobacterium tuberculosis. Studies have shown promising Minimum Inhibitory Concentration (MIC) values, suggesting its potential as an antibacterial agent.

2. Enzyme Inhibition Studies

  • The compound has been evaluated for its ability to inhibit enzymes involved in metabolic pathways. For instance, it has demonstrated interactions with key metabolic enzymes, which could be pivotal in developing treatments for metabolic disorders.

3. Biological Activity

  • Antifungal and Cytotoxic Properties : Studies have reported that derivatives of this compound exhibit notable antifungal activity against Candida albicans and cytotoxic effects on various cancer cell lines. For example, it induced apoptosis in colorectal adenocarcinoma cells with an IC50 value of approximately 30 µM .

Case Study 1: Antimicrobial Efficacy

A high-throughput screening identified this compound as a lead compound against Mycobacterium tuberculosis, demonstrating significant antibacterial properties with MIC values comparable to established antibiotics.

Case Study 2: Enzyme Interaction

In vitro studies assessed the binding affinity of this compound with various enzymes. Results indicated robust interactions that could inform drug metabolism studies and the development of enzyme inhibitors .

Mechanism of Action

The mechanism by which [1,3'-Bipiperidine]-4-carboxamide exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would vary based on the biological system and the specific target.

Comparison with Similar Compounds

Structural Analogues in PARP Inhibition

[1,3'-Bipiperidine]-4-carboxamide derivatives demonstrate potent inhibition of PARP1/2 enzymes. Key structural modifications and their effects are summarized below:

Compound Substituents at Position 3 PARP1/2 Potency Key Findings Reference
2e Small alkyl groups (e.g., methyl) High (most potent in series) Enhanced binding affinity via steric optimization
2f, 2l Bulky cycloalkyl groups Low/abolished Reduced potency due to steric hindrance
1a (parent) None Moderate Baseline activity for comparison

Insight : Small alkyl groups at position 3 optimize steric interactions with PARP catalytic domains, while bulkier groups disrupt binding .

Carboxamide Replacements and Spirocyclic Derivatives

Replacing the 4-carboxamide with alternative functional groups or introducing spirocyclic systems impacts activity:

Compound Modification Biological Activity Key Findings Reference
Nitrile 4-Carboxamide → nitrile Maintained WNT inhibition H-bond acceptor critical for target engagement
Geminal methyl 4-Carboxamide + methyl group Maintained potency Tolerance for spirocyclic carboxamides
Spirocyclic 6,5-Spiro rings Improved metabolic stability Enhanced solubility and pharmacokinetics

Insight : The 4-carboxamide can be replaced with nitrile or spirocyclic systems without losing activity, suggesting flexibility in H-bond acceptor design .

Antimalarial Pyrazolopyridine-4-carboxamides

Pyrazolopyridine-4-carboxamides, structurally distinct but functionally related, target Plasmodium falciparum:

Compound Substituents Antimalarial Activity Key Findings Reference
N1-tert-butyl Aliphatic groups at 3-/6-positions High potency ABCI3 transporter knockdown enhances efficacy
7′-Aza-benzomorpholine 4-Carboxamide modification Improved solubility Mitigates metabolic instability

Insight : While potent, pyrazolopyridine-4-carboxamides suffer from metabolic instability, a challenge less reported in bipiperidine analogues .

IDO1 Inhibitors with Triazole Scaffolds

Triazole-based carboxamides inhibit indoleamine 2,3-dioxygenase 1 (IDO1):

Compound Substituents IDO1 Inhibition (Ki) Key Findings Reference
C4/C5 triazoles Halogenated aryl + carboxamide 98–334 nM Non-covalent interactions dominate binding

Insight : The carboxamide group in triazoles facilitates hydrogen bonding, analogous to bipiperidine derivatives, but with lower selectivity for IDO1 over TDO .

Vecabrutinib and Antineoplastic Analogues

Vecabrutinib, a this compound derivative, exemplifies structural optimization for oncology:

Compound Substituents Target Key Findings Reference
Vecabrutinib 5-Fluoropyrimidinyl + trifluoromethyl BTK kinase Enhanced binding energy (-6.19 kcal/mol) vs. VEGF

Insight : The bipiperidine scaffold in vecabrutinib enhances binding to kinase targets, validated by docking studies .

Table 1: Comparative Pharmacological Profiles

Compound Class Target Potency (IC50/Ki) Metabolic Stability Key Advantage
Bipiperidine-4-carboxamide PARP1/2 ~nM range Moderate Tunable steric interactions
Pyrazolopyridine-4-carboxamide P. falciparum Low nM Poor Novel antimalarial mechanism
Triazole-4-carboxamide IDO1 98–334 nM High Low cytotoxicity

Biological Activity

[1,3'-Bipiperidine]-4-carboxamide is a synthetic compound with a bipiperidine structure, known for its potential therapeutic applications in medicinal chemistry. The compound's biological activity is primarily influenced by its structural characteristics, including the presence of the carboxamide functional group, which can engage in various biochemical interactions. This article discusses the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features two piperidine rings connected by a carbon atom and functionalized with a carboxamide group. The dihydrochloride form enhances its solubility and stability in biological environments. The chemical reactivity of this compound is largely attributed to its amide group, which allows for various reactions such as hydrolysis and acylation.

The mechanism of action involves the compound's interaction with specific molecular targets, such as enzymes or receptors. It alters their activity, leading to various biochemical effects. For instance, studies have indicated that similar compounds may interact with enzymes critical for cellular processes, suggesting that this compound could serve as a lead compound for drug development targeting these pathways.

Antimicrobial Activity

Research has shown that compounds related to this compound exhibit potential antitubercular activity. Preliminary data suggest that derivatives of this compound can inhibit the growth of Mycobacterium tuberculosis, making it a candidate for further investigation in tuberculosis treatment .

Anticancer Properties

The compound has also been explored for its anticancer properties. In a study evaluating various derivatives, some showed significant inhibitory activity against cancer cell lines. For instance, modifications to the bipiperidine structure have led to compounds with improved potency against specific cancer targets .

Case Study 1: PARP Inhibition

A notable study highlighted a derivative of this compound that demonstrated potent inhibition of PARP1 and PARP2 enzymes. The compound exhibited an IC50 value of 156 nM for PARP1 and 70.1 nM for PARP2, indicating its potential as an effective treatment in cancer therapy by targeting DNA repair mechanisms .

CompoundTarget EnzymeIC50 (nM)
1aPARP1156
1aPARP270.1

Case Study 2: Antitubercular Activity

In another study focusing on the M. tuberculosis inhibition, derivatives of this compound were screened for their antimicrobial properties. Some analogs exhibited promising minimal inhibitory concentrations (MIC), indicating their potential as new antitubercular agents .

CompoundMIC (µM)Activity
4PP-16.3Moderate
4PP-22.0Improved Activity

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have been crucial in understanding how modifications to the bipiperidine structure affect biological activity. By systematically altering substituents on the piperidine rings or the carboxamide group, researchers can enhance potency and selectivity towards specific biological targets.

Q & A

Q. What safety protocols are critical when handling bipiperidine-carboxamide derivatives?

  • Methodological Answer : Use gloves, goggles, and fume hoods to avoid skin/eye irritation. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Refer to SDS guidelines for compounds like 4-benzylpiperidine, which require strict handling due to acute toxicity .

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